molecular formula C22H18N2O2S2 B3954267 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide

Cat. No. B3954267
M. Wt: 406.5 g/mol
InChI Key: IHHBEUNSZFMQGP-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide, also known as MBPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MBPA is a member of the benzothiazole family and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways in cells. For example, this compound has been found to inhibit the activation of nuclear factor-kappaB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been shown to activate the AMP-activated protein kinase pathway, which plays a role in cellular energy metabolism and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. Moreover, this compound has been shown to reduce the levels of inflammatory cytokines and increase the activity of antioxidant enzymes in cells. In vivo studies have demonstrated that this compound can reduce inflammation, oxidative stress, and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. Additionally, this compound has been shown to be stable under a wide range of conditions and can be stored for extended periods. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Moreover, this compound has not been extensively studied for its pharmacokinetic properties, which can limit its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide. One area of research is to investigate the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion. This information can help to determine the optimal dosing regimen and potential therapeutic applications of this compound. Another area of research is to investigate the molecular targets of this compound and its mechanism of action in different cell types. This information can help to identify new therapeutic targets and potential drug combinations. Additionally, further studies are needed to investigate the safety and efficacy of this compound in preclinical and clinical trials.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to possess antioxidant properties by reducing the levels of reactive oxygen species and increasing the activity of antioxidant enzymes. Additionally, this compound has been found to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S2/c1-26-16-12-13-18-19(14-16)28-22(23-18)24-21(25)20(15-8-4-2-5-9-15)27-17-10-6-3-7-11-17/h2-14,20H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHBEUNSZFMQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.